molecular formula C17H24ClF3N2OS B2707707 2-(4-(Isopropylthio)phenyl)-1-(4-(2,2,2-trifluoroethyl)piperazin-1-yl)ethanone hydrochloride CAS No. 1351599-06-8

2-(4-(Isopropylthio)phenyl)-1-(4-(2,2,2-trifluoroethyl)piperazin-1-yl)ethanone hydrochloride

Cat. No. B2707707
CAS RN: 1351599-06-8
M. Wt: 396.9
InChI Key: CLMSNQFHICVZGA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(4-(Isopropylthio)phenyl)-1-(4-(2,2,2-trifluoroethyl)piperazin-1-yl)ethanone hydrochloride is a useful research compound. Its molecular formula is C17H24ClF3N2OS and its molecular weight is 396.9. The purity is usually 95%.
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Scientific Research Applications

Anxiolytic-like Effects of Arylpiperazine Derivatives

  • Research on arylpiperazine derivatives, including those with isonicotinic and picolinic nuclei, has explored their potential anxiolytic effects. These compounds have shown promise in modulating anxiety through interactions with the GABAergic and serotonin (5-HT) systems, suggesting their potential use in treating anxiety disorders. The detailed mechanism involves direct 5-HT1A receptor activation and indirect involvement of the GABAergic system, highlighting a complex interplay of neurotransmitter systems in mediating anxiolytic effects (Kędzierska et al., 2019).

Novel Synthetic Opioids and Hearing Loss

  • MT-45, a novel synthetic opioid with a piperazine component, has been associated with cases of hearing loss and unconsciousness in drug-related incidents. This highlights the diverse and sometimes unexpected pharmacological effects of novel psychoactive substances. While this study focuses on adverse effects, it underscores the importance of understanding the full spectrum of biological activities associated with synthetic compounds, potentially guiding the development of safer therapeutic agents (Helander et al., 2014).

Discovery and Characterization of Drug Metabolites

  • The metabolism and disposition of drugs, including those with piperazine structures, have been extensively studied to understand their pharmacokinetics and pharmacodynamics. For example, the comprehensive analysis of L-735,524, an HIV-1 protease inhibitor, involved identifying its metabolites in human urine. Such studies are crucial for drug development, as they inform dosing regimens, potential drug interactions, and safety profiles (Balani et al., 1995).

Psychoactive Substances and Drug-Related Deaths

  • The analysis of novel psychoactive substances (NPS) like MT-45 in biological samples from drug-related deaths underscores the significance of toxicological screening in forensic investigations. Such research helps in the identification of emerging drugs of abuse, understanding their toxicological profiles, and contributing to public health and safety measures (Papsun et al., 2016).

properties

IUPAC Name

2-(4-propan-2-ylsulfanylphenyl)-1-[4-(2,2,2-trifluoroethyl)piperazin-1-yl]ethanone;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H23F3N2OS.ClH/c1-13(2)24-15-5-3-14(4-6-15)11-16(23)22-9-7-21(8-10-22)12-17(18,19)20;/h3-6,13H,7-12H2,1-2H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CLMSNQFHICVZGA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)SC1=CC=C(C=C1)CC(=O)N2CCN(CC2)CC(F)(F)F.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H24ClF3N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

396.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.